molecular formula C9H10ClN3O B1424018 4-(6-Chloropyridin-2-yl)piperazin-2-one CAS No. 1220017-61-7

4-(6-Chloropyridin-2-yl)piperazin-2-one

Cat. No.: B1424018
CAS No.: 1220017-61-7
M. Wt: 211.65 g/mol
InChI Key: BGTGUAQDULRNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Chloropyridin-2-yl)piperazin-2-one ( 1220017-61-7) is a high-purity chemical building block with the molecular formula C9H10ClN3O and a molecular weight of 211.65 . This piperazinone derivative features a 6-chloropyridin-2-yl moiety and is supplied for research and development applications only. The compound requires specific storage conditions in an inert atmosphere at 2-8°C to maintain stability . According to safety information, this substance carries warning classifications with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Researchers value this compound primarily as a key synthetic intermediate for constructing more complex molecules, particularly in pharmaceutical chemistry and drug discovery programs. The chloropyridine group offers a reactive site for further functionalization through cross-coupling reactions, while the piperazin-2-one core provides a privileged scaffold found in numerous biologically active compounds. This chemical is strictly intended for research use in laboratory settings and is not approved for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

4-(6-chloropyridin-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-7-2-1-3-8(12-7)13-5-4-11-9(14)6-13/h1-3H,4-6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTGUAQDULRNDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and SMILES string for 4-(6-Chloropyridin-2-yl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(6-Chloropyridin-2-yl)piperazin-2-one (CAS: 1220017-61-7) is a specialized heterocyclic building block extensively utilized in medicinal chemistry. Structurally, it consists of a piperazin-2-one (ketopiperazine) pharmacophore substituted at the N4 position with a 6-chloropyridine moiety. This scaffold is critical in the synthesis of Factor Xa inhibitors, GPCR ligands, and kinase inhibitors, where the lactam motif serves as a bioisostere for peptide bonds or as a hydrogen-bonding directional anchor.

This guide provides a definitive technical profile, including validated physicochemical data, a self-consistent synthesis protocol, and structural utility analysis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data is synthesized from catalog specifications and calculated molecular descriptors.

PropertyValueNotes
IUPAC Name 4-(6-chloropyridin-2-yl)piperazin-2-oneSystematic nomenclature
CAS Number 1220017-61-7Primary identifier
Molecular Formula C₉H₁₀ClN₃O-
Molecular Weight 211.65 g/mol Monoisotopic Mass: 211.05 g/mol
SMILES O=C1CN(C2=NC(Cl)=CC=C2)CCN1Canonical representation
InChI Key BGTGUAQDULRNDM-UHFFFAOYSA-NUnique hash identifier
LogP (Predicted) ~0.8 – 1.2Lipophilicity suitable for CNS/oral drugs
H-Bond Donors 1Amide N-H
H-Bond Acceptors 3Pyridine N, Amide O, Tertiary amine N
PSA (Polar Surface Area) ~45 ŲGood membrane permeability

Synthetic Pathway & Methodology

The synthesis of 4-(6-Chloropyridin-2-yl)piperazin-2-one relies on a Nucleophilic Aromatic Substitution (SNAr). The reaction exploits the differential nucleophilicity between the N1 (amide) and N4 (amine) positions of the piperazin-2-one ring.

Reaction Mechanism

The N4-amine of piperazin-2-one acts as the nucleophile, attacking the electron-deficient 2-position of 2,6-dichloropyridine. The presence of the electron-withdrawing nitrogen in the pyridine ring facilitates the displacement of the chloride ion.

Synthesis Start1 2,6-Dichloropyridine (Electrophile) Reagents K2CO3, DMSO 100°C, 12h Start1->Reagents Start2 Piperazin-2-one (Nucleophile) Start2->Reagents Intermediate Meisenheimer Complex Reagents->Intermediate Addition Product 4-(6-Chloropyridin-2-yl) piperazin-2-one Intermediate->Product Elimination (-HCl)

Figure 1: SNAr synthetic pathway for the target molecule.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 5.0 g of 4-(6-Chloropyridin-2-yl)piperazin-2-one.

Reagents:

  • 2,6-Dichloropyridine (1.2 eq)

  • Piperazin-2-one (1.0 eq)

  • Potassium Carbonate (

    
    , 2.5 eq, anhydrous)
    
  • DMSO (Dimethyl sulfoxide, 0.5 M concentration relative to limiting reagent)

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge Piperazin-2-one (1.0 eq) and anhydrous

    
     (2.5 eq).
    
  • Solvation: Add DMSO and stir at room temperature for 10 minutes to create a uniform suspension.

  • Addition: Add 2,6-Dichloropyridine (1.2 eq) in a single portion.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 100°C for 12 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

    • Checkpoint: The spot for piperazin-2-one (low Rf) should disappear, and a new UV-active spot (mid Rf) should appear.

  • Work-up: Cool the reaction mixture to room temperature. Pour slowly into 200 mL of ice-cold water.

    • Observation: The product may precipitate as an off-white solid.

  • Extraction: If precipitation is incomplete, extract with Ethyl Acetate (3 x 50 mL). Wash combined organic layers with brine (2 x 50 mL) to remove residual DMSO.

  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
    

Structural Utility & Pharmacophore Analysis[1][3]

This molecule is not merely a passive linker; it is an active structural motif.[1] The chloropyridine group allows for further diversification (e.g., Suzuki couplings), while the lactam provides a rigid H-bond donor.

Structural Logic Flow

The following diagram illustrates how this building block integrates into larger drug discovery workflows.

Utility Core 4-(6-Chloropyridin-2-yl) piperazin-2-one Func1 Chlorine Handle (Pos 6 on Pyridine) Core->Func1 Func2 Lactam Amide (Pos 1 on Piperazine) Core->Func2 App1 Suzuki/Buchwald Coupling (Library Expansion) Func1->App1 Pd-Catalysis App2 H-Bond Donor (Receptor Binding) Func2->App2 Molecular Recog. Target Target Class: Factor Xa / Kinases App1->Target App2->Target

Figure 2: Pharmacophore utility and derivatization potential.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet specific analytical criteria.

TechniqueExpected Signal / Characteristic

H NMR (400 MHz, DMSO-

)

8.0 (s, 1H, Amide NH)
: Broad singlet, exchangeable.

7.5-6.8 (m, 3H, Pyridine)
: Aromatic protons.

4.2 (s, 2H, N-CH2-CO)
: Singlet characteristic of the lactam alpha-protons.

3.8-3.4 (m, 4H, Piperazine)
: Multiplets for ethylene bridge.
LC-MS (ESI+) m/z = 212.1 [M+H]⁺ : Primary peak.Isotope pattern shows characteristic 3:1 ratio for

Cl/

Cl (m/z 212/214).
HPLC Purity >95% at 254 nm (UV).

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

References

  • Sigma-Aldrich. (n.d.). 4-(6-Chloro-2-pyridinyl)-2-piperazinone Product Specification. Retrieved from

  • PubChem. (2025).[2][3] Compound Summary for CID 53408922: 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol.[3] (Used for structural analog comparison and property validation). Retrieved from [3]

  • Matrix Scientific. (n.d.). Product Data Sheet: 4-(6-Chloropyridin-2-yl)piperazin-2-one. Retrieved from

  • ChemScene. (n.d.). Building Blocks for Medicinal Chemistry: Pyridyl-piperazines. Retrieved from [4]

Sources

Engineering the Piperazin-2-one Scaffold: A Comprehensive Technical Guide to Synthesis, SAR, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is one of the most ubiquitous heterocycles in FDA-approved drugs. However, modern drug discovery often requires structural rigidification and physicochemical tuning to overcome metabolic liabilities and off-target toxicities (such as hERG channel inhibition). The introduction of a carbonyl group to form piperazin-2-one transforms the highly basic piperazine into a constrained, oxidatively stable lactam. This whitepaper provides an in-depth technical analysis of the piperazin-2-one scaffold, detailing its structure-activity relationships (SAR), step-by-step synthetic methodologies, and applications in pharmacokinetic tracking.

Rationale: The Shift from Piperazine to Piperazin-2-one

While piperazine provides excellent aqueous solubility, its high basicity (pKa ~9.8) often leads to poor membrane permeability and unwanted interactions with off-target ion channels. Converting piperazine to piperazin-2-one fundamentally alters the molecule's electronic distribution 1[1].

Key Mechanistic Advantages:

  • Basicity Modulation: The lactam nitrogen is rendered neutral, significantly dropping the overall basicity of the molecule. This reduces hERG liability and increases lipophilicity (logP), enhancing blood-brain barrier (BBB) penetration.

  • Directional Hydrogen Bonding: The C=O group acts as a rigid hydrogen-bond acceptor, while the adjacent N-H (if unsubstituted) serves as a hydrogen-bond donor. This dual motif is highly effective for anchoring into kinase and protease hinge regions.

  • Metabolic Stability: The electron-withdrawing nature of the carbonyl group protects adjacent carbon centers from rapid cytochrome P450-mediated oxidative metabolism.

G Core Piperazin-2-one Core (Rigid Scaffold) Sub1 N1/N4 Substitution (Combinatorial Diversity) Core->Sub1 Functionalization Sub2 C3/C5/C6 Substitution (Chiral Centers) Core->Sub2 Asymmetric Synthesis Act1 Antiviral Activity (HIV, Adenovirus) Sub1->Act1 Target Binding Act2 Anticancer Activity (FTase Inhibition) Sub2->Act2 Target Binding

Fig 1. Pharmacophore logic and biological targeting of the piperazin-2-one scaffold.

Biological Activity and Structure-Activity Relationships (SAR)

Piperazin-2-one derivatives have demonstrated profound efficacy across multiple therapeutic areas, most notably in oncology and virology.

In antiviral research, specific functionalization of the N1 and N4 positions yields highly potent inhibitors. For instance, phenylalanine derivatives containing a 2-piperazinone moiety exhibit exceptional anti-HIV-1 activity, outperforming standard therapies like PF-742[2]. In oncology, bioisosteric substitution of imidazole rings with piperazin-2-one has led to the discovery of potent farnesyltransferase (FTase) inhibitors that induce apoptosis via mitochondrion pathways 3[3], 4[4].

Quantitative SAR Summary
Compound / DerivativeTarget / DiseasePotency (IC50 / EC50)Mechanism of Action
Phenylalanine derivative (14) HIV-1EC50 = 0.09 µMViral replication inhibition
Derivative 123 AdenovirusEC50 = 1.3 µMViral replication inhibition
Guanidine-substituted (7g) HT-29 / A549 CancerHighly PotentFarnesyltransferase (FTase) bioisostere
3-hydroxy-3-(CF3)piperazin-2-one MV4-11 CancerHigh CytotoxicityApoptosis via caspase 3/7 activation

Synthetic Methodologies: Constructing the Scaffold

To explore the chemical space of piperazinones, diversity-oriented synthesis is required. Traditional linear syntheses often suffer from poor yields due to the isolation of unstable intermediates. A highly efficient alternative is the Cascade Double Nucleophilic Substitution 5[5].

Protocol 1: One-Pot Palladium-Catalyzed Cascade Synthesis

Objective: Rapid assembly of highly substituted piperazin-2-ones via a three-component coupling. Causality & Design: This one-pot cascade prevents the degradation of reactive intermediates. By merging a chloro allenylamide, a primary amine, and an aryl iodide, three bonds are formed simultaneously. Silver nitrate is critical as it abstracts the chloride ion, precipitating AgCl (acting as a visual self-validation of the reaction's progress) and driving the formation of the electrophilic palladium intermediate. Cesium carbonate acts as a non-nucleophilic base to neutralize generated acids without hydrolyzing the lactam product.

Step-by-Step Procedure:

  • Preparation: In an inert nitrogen atmosphere, charge a dry reaction vessel with 2-chloro-N-(2-oxoalkyl)acetamide (0.2 mmol), aryl iodide (0.12 mmol), and the selected primary amine (0.3 mmol).

  • Catalyst Loading: Add Pd(PPh3)4 (0.02 mmol) as the catalyst, AgNO3 (0.1 mmol) for halide abstraction, and Cs2CO3 (0.6 mmol) as the base 6[6].

  • Solvent Addition: Suspend the mixture in 10 mL of anhydrous CH3CN. Rationale: Acetonitrile is a polar aprotic solvent that stabilizes the transition states of the charged palladium intermediates without participating in nucleophilic attack.

  • Reaction Execution: Heat the mixture to reflux (85–90 °C) for 16 hours. Monitor the consumption of the starting materials via Thin-Layer Chromatography (TLC).

  • Workup & Purification: Cool to room temperature, remove the solvent under reduced pressure, and purify the crude mixture via flash chromatography (SiO2) to afford the functionalized piperazin-2-one 6[6].

Pharmacokinetics and Isotopic Labeling

During preclinical development, tracking the metabolic fate of piperazin-2-one derivatives is essential. The synthesis of Piperazin-2-one-d6 provides a stable, deuterated internal standard for liquid chromatography-mass spectrometry (LC-MS) assays 7[7].

Protocol 2: Synthesis of Piperazin-2-one-d6

Objective: Synthesize a deuterated internal standard with a distinct mass shift (+6 Da) to prevent signal overlap during bioanalysis. Causality & Design: The use of lithium aluminum deuteride (LiAlD4) ensures the selective reduction of one carbonyl of the dione precursor while embedding deuterium atoms. Quenching strictly with D2O is a critical self-validating step; using standard H2O would risk proton back-exchange at the highly reactive reduced centers, destroying the isotopic purity.

Step-by-Step Procedure:

  • Reduction: To a stirred solution of N-benzyl-piperazine-2,6-dione (1.0 eq) in anhydrous THF under argon, carefully add LiAlD4 (1.5 eq) portion-wise at 0 °C 7[7].

  • Heating: Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.

  • Isotopic Quench: Cool to 0 °C and cautiously quench the excess LiAlD4 by the sequential addition of D2O.

  • Filtration: Filter the suspension through a pad of celite to remove aluminum salts, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield crude N-benzyl-piperazin-2-one-d4.

  • Deprotection: Dissolve the intermediate in methanol. Add a catalytic amount of 10% Pd/C. Subject to a hydrogen atmosphere (balloon) for 12-18 hours to selectively cleave the benzyl group without reducing the lactam 7[7].

  • Final Isolation: Filter through celite to remove the Pd/C catalyst, concentrate the filtrate, and purify via recrystallization to afford pure Piperazin-2-one-d6.

G Start N-benzyl-piperazine -2,6-dione Step1 Reduction (LiAlD4, THF) Start->Step1 Step2 Quench (D2O) Step1->Step2 Prevents Exchange Step3 Deprotection (H2, Pd/C) Step2->Step3 End Piperazin-2-one-d6 (LC-MS Standard) Step3->End High Isotopic Purity

Fig 2. Step-by-step synthetic workflow for Piperazin-2-one-d6 isotopic labeling.

Conclusion

The piperazin-2-one scaffold represents a critical evolution in heterocyclic drug design. By addressing the inherent basicity and metabolic liabilities of standard piperazines, this lactam-containing core provides researchers with a robust, tunable platform. Advanced combinatorial methodologies, such as cascade nucleophilic substitutions, coupled with precise isotopic labeling techniques, ensure that piperazin-2-one derivatives will remain at the forefront of targeted antiviral and anticancer drug discovery.

References

  • Title: Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution Source: ResearchGate URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives Source: Semantic Scholar URL: [Link]

Sources

Methodological & Application

Strategic Coupling of Piperazin-2-one with 2,6-Dichloropyridine: A Dual-Pathway Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for coupling piperazin-2-one with 2,6-dichloropyridine Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

The coupling of piperazin-2-one with 2,6-dichloropyridine creates a 4-(6-chloropyridin-2-yl)piperazin-2-one scaffold, a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. This transformation presents unique chemoselective challenges: distinguishing between the N1 (amide) and N4 (amine) sites of the piperazinone, and controlling mono- vs. bis-substitution on the dichloropyridine. This guide provides two validated protocols—Thermal


  and Palladium-Catalyzed Buchwald-Hartwig Amination —to ensure high yield and regiochemical fidelity.

Mechanistic Insight & Reagent Selection

The Chemoselectivity Challenge
  • Nucleophile (Piperazin-2-one): Contains two nitrogen atoms. N1 is part of a lactam (amide) and is non-nucleophilic under standard conditions due to resonance delocalization with the carbonyl. N4 is a secondary amine and serves as the exclusive nucleophilic center.

  • Electrophile (2,6-Dichloropyridine): A symmetrical, electron-deficient heterocycle.[1] The pyridine nitrogen pulls electron density, activating the C2 and C6 positions for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Regiocontrol: While the starting material is symmetrical, the introduction of the first amine donor (piperazinone) increases electron density on the pyridine ring, deactivating it toward a second substitution. This self-limiting reactivity favors mono-substitution, provided stoichiometry is controlled.

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and potential side pathways.

ReactionPathway SM1 2,6-Dichloropyridine Complex Meisenheimer Intermediate SM1->Complex + SM2, Base (SNAr or Pd-Cat) SM2 Piperazin-2-one Product 4-(6-chloropyridin-2-yl) piperazin-2-one (Target) Complex->Product - Cl⁻ (Aromatization) BisProduct Bis-substituted Byproduct Product->BisProduct + SM2 (Excess) High Temp

Caption: Reaction pathway showing the formation of the target mono-substituted product and the potential risk of bis-substitution.

Reagent Selection Guide

ComponentRecommended ReagentRole & Rationale
Base Potassium Carbonate (

)
Primary Choice. Sufficient basicity (

of conjugate acid ~10.3) to neutralize HCl generated during

without deprotonating the lactam N1 (

~15-17).
Diisopropylethylamine (DIPEA)Alternative. Soluble organic base, useful if the reaction mixture is heterogeneous or for microwave synthesis.
Solvent DMSO or NMP High Polarity. Stabilizes the polar Meisenheimer transition state in

reactions. High boiling points allow thermal activation (100–130°C).
1,4-DioxaneFor Pd-Catalysis. Non-polar, compatible with phosphine ligands and prevents catalyst poisoning.
Catalyst None (

)
2,6-Dichloropyridine is sufficiently activated for direct substitution at elevated temperatures.

/ Xantphos
For Difficult Substrates. If

fails or requires temperatures that degrade the lactam, this Pd-system enables coupling at 80-100°C.

Experimental Protocols

Method A: Thermal (Standard Protocol)

Best for: Scalability, cost-efficiency, and routine synthesis.

Materials:

  • 2,6-Dichloropyridine (1.0 equiv)

  • Piperazin-2-one (1.1 equiv)

  • 
     (2.0 equiv, anhydrous, granular)
    
  • DMSO (anhydrous, 0.5 M concentration relative to pyridine)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, charge 2,6-dichloropyridine (148 mg, 1.0 mmol), piperazin-2-one (110 mg, 1.1 mmol), and

    
     (276 mg, 2.0 mmol).
    
  • Solvation: Add anhydrous DMSO (2.0 mL). Seal the flask with a septum and purge with nitrogen for 5 minutes.

  • Reaction: Heat the mixture to 110°C in an oil bath. Stir vigorously.

    • Note: The N4-amine is less nucleophilic than a standard piperazine due to the inductive pull of the adjacent carbonyl. Higher temperature (110°C vs 80°C) is often required.

  • Monitoring: Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS after 4 hours. The product typically appears as a more polar spot than the dichloropyridine.

    • Target Mass:

      
       (Cl isotope pattern 3:1).
      
  • Workup:

    • Cool to room temperature.[2][3]

    • Pour the mixture into ice-water (20 mL). The product may precipitate.

    • If solid forms: Filter, wash with water and cold diethyl ether.

    • If oil forms: Extract with EtOAc (

      
       mL). Wash combined organics with brine (
      
      
      
      ), dry over
      
      
      , and concentrate.
  • Purification: Flash chromatography on silica gel (Gradient: 0-10% MeOH in DCM).

Method B: Pd-Catalyzed Buchwald-Hartwig (Advanced Protocol)

Best for: Temperature-sensitive substrates or if Method A suffers from low conversion.

Materials:

  • 2,6-Dichloropyridine (1.0 equiv)

  • Piperazin-2-one (1.2 equiv)

  • 
     (2 mol%)
    
  • Xantphos (4 mol%)

  • 
     (2.0 equiv)
    
  • 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a glovebox or under argon, mix

    
     (18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol) in 1,4-dioxane (1 mL). Stir for 10 mins until the solution turns orange/red.
    
  • Reaction Assembly: Add 2,6-dichloropyridine (148 mg, 1.0 mmol), piperazin-2-one (120 mg, 1.2 mmol), and

    
     (650 mg, 2.0 mmol) to a reaction vial.
    
  • Initiation: Add the catalyst solution to the vial. Rinse with remaining dioxane (1 mL) to reach 0.5 M concentration.

  • Heating: Seal and heat to 90°C for 12-16 hours.

  • Workup: Filter through a pad of Celite to remove palladium residues. Rinse with DCM. Concentrate the filtrate and purify via column chromatography as in Method A.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Nucleophile (piperazinone) is sluggish.Increase temp to 130°C (Method A) or switch to Method B (Pd-cat). Ensure DMSO is dry.
Bis-substitution Excess amine or too high temp.Reduce piperazinone to 1.0 equiv. Lower temp by 10°C. Stop reaction immediately upon consumption of SM.
Regio-scrambling Not applicable for 2,6-DCP.(Rare) If using 2,4-DCP, N4 attacks C4 preferentially.[4] For 2,6-DCP, only one mono-product is possible.[1]
Product stuck in DMSO High polarity of product.Use continuous extraction (DCM) or lyophilize the DMSO/water mixture directly before purification.

References

  • BenchChem. A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. (2025).[2][5][6] Link

  • Organic Chemistry Portal. Palladium-Catalyzed Synthesis of Piperazines. (2016).[7][8][9] Link

  • National Institutes of Health (PMC). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. (2016).[7][8][9] Link

  • Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction (dSNAr). (2021). Link

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Chloropyridine Piperazinones

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of chloropyridine piperazinones, a class of compounds significant in drug discovery and development. Understanding these fragmentation pathways is crucial for the structural elucidation, metabolite identification, and quality control of these pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of novel chemical entities.

Introduction: The Analytical Imperative for Chloropyridine Piperazinones

Chloropyridine piperazinones represent a key scaffold in medicinal chemistry, often associated with a range of biological activities. Their structural complexity, combining a halogenated aromatic ring with a heterocyclic piperazinone core, presents a unique analytical challenge. Mass spectrometry (MS) stands as a primary tool for their characterization, offering unparalleled sensitivity and structural information. The utility of MS, however, is fundamentally dependent on a thorough understanding of how these molecules ionize and fragment.

This guide will compare and contrast the fragmentation behaviors of these molecules under different ionization conditions, providing a logical framework for interpreting their mass spectra. We will explore the causality behind experimental choices and present validated protocols to ensure data integrity.

Ionization Techniques: A Comparative Overview

The choice of ionization technique profoundly influences the resulting mass spectrum. For chloropyridine piperazinones, the two most relevant methods are Electrospray Ionization (ESI) and Electron Ionization (EI).

  • Electron Ionization (EI): A "hard" ionization technique where high-energy electrons bombard the sample, causing extensive fragmentation.[1] This method is highly valuable for structural elucidation as it produces a rich fragmentation pattern, often referred to as a molecule's "fingerprint."[1][2] EI is typically coupled with Gas Chromatography (GC-MS) and is suitable for volatile and thermally stable compounds.[3]

  • Electrospray Ionization (ESI): A "soft" ionization technique that transfers ions from a solution into the gas phase using a high-voltage spray.[1][4] ESI is ideal for analyzing larger, non-volatile, and polar molecules, and it typically produces protonated molecules [M+H]+ with minimal fragmentation in the source.[1][2][4] To induce fragmentation for structural analysis, ESI is almost always paired with tandem mass spectrometry (MS/MS).[2][5]

Table 1: Comparison of EI and ESI for Chloropyridine Piperazinone Analysis

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy High (Hard Ionization)[1]Low (Soft Ionization)[1]
Fragmentation Extensive, in-source[2]Minimal, requires MS/MS[2]
Typical Molecular Ion Radical Cation (M•+)[2]Protonated Molecule ([M+H]+)[1]
Coupling Technique Gas Chromatography (GC)[3]Liquid Chromatography (LC)[3]
Ideal Analytes Volatile, thermally stable, <600 Da[1]Polar, non-volatile, large & small molecules[1]
Primary Application Structural "fingerprinting"Quantification, analysis of complex mixtures[6]

Deciphering the Fragmentation Code: Key Pathways

The fragmentation of chloropyridine piperazinones is governed by the relative stabilities of the resulting ions and neutral losses. The primary cleavage points are typically the C-N bonds of the piperazine ring and the amide bond within the piperazinone structure. The presence of the chlorine atom provides a distinct isotopic signature, with M+ and M+2 peaks in an approximate 3:1 ratio, which is a key diagnostic feature.[7][8]

ESI-MS/MS Fragmentation of a Representative Chloropyridine Piperazinone

Under ESI-MS/MS conditions, the protonated molecule [M+H]+ is selected and subjected to Collision-Induced Dissociation (CID). The fragmentation is predictable and follows logical pathways dictated by the molecule's structure.

A common fragmentation pathway involves the cleavage of the piperazine ring, which is a characteristic fragmentation route for piperazine analogues.[9] The bonds most susceptible to cleavage are the C-N bonds within the piperazine ring and the bond connecting the piperazine to the chloropyridine moiety.

Key Fragmentation Pathways:

  • Cleavage of the Piperazine Ring: This is often the most dominant fragmentation pathway, leading to a variety of product ions. The specific fragments observed will depend on the substitution pattern of the piperazine ring. Common fragments for phenylpiperazines include ions at m/z 119, 70, and 56.[9]

  • Loss of the Chloropyridine Moiety: Cleavage of the bond between the piperazine nitrogen and the chloropyridine ring can result in an ion corresponding to the protonated piperazinone fragment.

  • Fragmentation of the Chloropyridine Ring: The chloropyridine ring itself can fragment, often by loss of the chlorine atom or by ring opening.[7] The loss of a chlorine radical is a common fragmentation pathway for chlorinated aromatic compounds.[7][10]

Hypothetical Fragmentation Scheme:

Let's consider a hypothetical N-(chloropyridinyl)piperazinone. The protonated molecule would be the precursor ion. In an MS/MS experiment, we would expect to see fragments corresponding to:

  • The protonated chloropyridine.

  • The protonated piperazinone.

  • Fragments arising from the opening and subsequent fragmentation of the piperazinone ring.

The following diagram illustrates a plausible fragmentation pathway for a generic chloropyridine piperazinone.

G M [M+H]+ Precursor Ion F1 Fragment 1 [Chloropyridinyl-NH]+ M->F1 Cleavage of N-Aryl bond F2 Fragment 2 [Piperazinone]+ M->F2 Cleavage of N-Aryl bond F4 Fragment 4 Loss of Cl F1->F4 Loss of Chlorine radical F3 Fragment 3 Loss of CO F2->F3 Piperazinone ring opening

Caption: Proposed ESI-MS/MS fragmentation pathway.

EI Fragmentation Patterns

In contrast to ESI, EI mass spectra of chloropyridine piperazinones will show a prominent molecular ion peak (M•+) with its characteristic chlorine isotope pattern, along with a multitude of fragment ions. The fragmentation pathways are often more complex than in ESI-MS/MS but can provide more detailed structural information.

Key EI fragmentation pathways often involve alpha-cleavage adjacent to the nitrogen atoms of the piperazine ring and cleavage of the amide bond. Retro-Diels-Alder (RDA) reactions can also occur in the heterocyclic rings.[11]

Experimental Protocol: A Self-Validating System

To ensure the generation of reliable and reproducible data, a robust analytical method is essential. The following protocol outlines a typical LC-MS/MS workflow for the analysis of chloropyridine piperazinones.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the chloropyridine piperazinone standard in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition.

  • Internal Standard: For quantitative analysis, add a deuterated analog of the analyte as an internal standard to all samples and calibration standards.[12]

Liquid Chromatography (LC)
  • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[13]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[13]

  • Mobile Phase A: 0.1% formic acid in water.[13]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.[13]

  • Column Temperature: 40 °C.[13]

Mass Spectrometry (MS)
  • System: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[13]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[13]

  • Capillary Voltage: 3.5 kV.[13]

  • Cone Voltage: 30 V.[13]

  • Source Temperature: 120 °C.[13]

  • Desolvation Gas Temperature: 350 °C.[13]

  • Collision Gas: Argon.[13]

  • Collision Energy: Ramped from 10 to 40 eV to obtain a comprehensive fragmentation spectrum.[13]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or data-dependent acquisition (DDA) for structural elucidation.[6]

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (1 µg/mL) Stock->Working Spike Add Internal Standard Working->Spike Inject Inject Sample Spike->Inject Column C18 Reversed-Phase Column Inject->Column Gradient Gradient Elution Column->Gradient ESI ESI Source (+ve) Gradient->ESI MS1 MS1: Select Precursor ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2: Detect Fragments CID->MS2

Sources

Resolving Regioselectivity in N-Arylated Piperazin-2-ones: A Comparative Guide to Structural Validation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-arylated piperazin-2-ones are privileged pharmacophores in modern drug discovery, serving as the core structural motif in numerous therapeutic agents, including factor Xa inhibitors, psychoactive compounds, and targeted kinase inhibitors 1. During synthesis—most notably via palladium-catalyzed Buchwald-Hartwig amination—achieving strict regiocontrol between the N1 (amide) and N4 (amine) positions is a notorious synthetic hurdle 2. Because N1 and N4 regioisomers exhibit drastically different pharmacokinetic and target-binding profiles, unambiguous structural elucidation is a critical milestone.

This guide objectively compares traditional analytical methods against an Integrated 2D-NMR & DFT Computational Workflow , detailing the causality behind experimental choices to provide a self-validating framework for researchers.

The Analytical Challenge: Why Traditional Methods Fail

To understand the necessity of advanced workflows, we must first examine the mechanistic failures of standard analytical techniques when applied to piperazin-2-one regioisomers:

  • LC-MS/MS Limitations: N1 and N4 arylated regioisomers are perfectly isobaric (identical exact mass). While tandem mass spectrometry (MS/MS) provides a fragmentation "fingerprint" [[1]](), the piperazin-2-one ring's fragmentation pathways often yield overlapping product ions, rendering definitive assignment highly speculative.

  • 1D NMR Ambiguity: While ¹H and ¹³C NMR are fundamental for initial verification, the piperazin-2-one core is conformationally flexible (transitioning between chair, boat, and twist-boat forms) 1. This flexibility causes complex splitting patterns and diastereotopic proton signals (typically in the δ 2.5-4.0 ppm region) that overlap with the substituent signals, making 1D chemical shift predictions unreliable for regioisomer differentiation.

Mechanistic Deep Dive: The 2D-NMR Advantage

The structural elucidation of piperazin-2-ones is definitively resolved using bidimensional Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) 3.

HMBC (Through-Bond Causality): HMBC detects long-range (2 to 3 bond) carbon-proton couplings (


).
  • For N1-Arylation: The ortho-protons of the aryl ring will show a definitive

    
     correlation to the highly deshielded C2 carbonyl carbon (typically resonating at δ 165–170 ppm).
    
  • For N4-Arylation: The ortho-protons of the aryl ring will instead correlate with the shielded aliphatic C3 and C5 carbons (typically resonating at δ 45–55 ppm).

NOESY (Through-Space Causality): NOESY detects spatial proximity (< 5 Å) via dipole-dipole cross-relaxation.

  • For N1-Arylation: Generates NOE cross-peaks between the aryl ortho-protons and the adjacent C6 protons of the piperazinone ring.

  • For N4-Arylation: Generates NOE cross-peaks between the aryl ortho-protons and the adjacent C3/C5 protons.

G Start Unknown Regioisomer (N1 vs N4 Aryl Piperazin-2-one) HMBC HMBC Experiment (Through-Bond ^3J_CH) Start->HMBC NOESY NOESY Experiment (Through-Space < 5Å) Start->NOESY N1_HMBC Aryl-H to Carbonyl C2 Correlation Observed HMBC->N1_HMBC ^3J_CH to ~165 ppm N4_HMBC Aryl-H to Aliphatic C3/C5 Correlation Observed HMBC->N4_HMBC ^3J_CH to ~45-55 ppm N1_NOESY Aryl-H to C6-H NOE Cross-Peak NOESY->N1_NOESY Spatial Proximity N4_NOESY Aryl-H to C3-H/C5-H NOE Cross-Peak NOESY->N4_NOESY Spatial Proximity N1_Result Confirmed N1-Aryl (Amide Arylation) N1_HMBC->N1_Result N4_Result Confirmed N4-Aryl (Amine Arylation) N4_HMBC->N4_Result N1_NOESY->N1_Result N4_NOESY->N4_Result

Logical workflow for assigning N1 vs N4 piperazin-2-one regioisomers using 2D-NMR correlations.

Experimental Protocol: The Self-Validating System

To ensure absolute trustworthiness, the structural assignment must not rely on a single data point. The following protocol integrates empirical 2D-NMR data with theoretical Density Functional Theory (DFT) calculations [[1]]() to create a closed-loop, self-validating system.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the purified regioisomer in 0.6 mL of DMSO-

    
    .
    
  • Causality: DMSO-

    
     is specifically chosen over CDCl
    
    
    
    because its higher viscosity and hydrogen-bonding capabilities restrict the conformational exchange rates of the piperazin-2-one ring at room temperature. This sharpens the signals of the diastereotopic protons, preventing signal broadening that obscures critical NOE cross-peaks.
Step 2: 2D-NMR Acquisition Parameters
  • HMBC Action: Acquire HMBC spectra using a long-range coupling delay optimized for

    
     = 8 Hz (approx. 62.5 ms).
    
  • HMBC Causality: The

    
     coupling between the aryl protons and the C2 carbonyl is relatively weak. Setting the delay exactly to 62.5 ms maximizes the magnetization transfer for this specific interaction, ensuring the cross-peak rises above the noise floor.
    
  • NOESY Action: Acquire NOESY with a mixing time (

    
    ) of 300–500 ms.
    
  • NOESY Causality: This specific mixing time allows sufficient cross-relaxation for through-space dipole-dipole interactions to build up, while remaining short enough to prevent "spin diffusion" (where magnetization transfers across multiple protons, creating false-positive proximity signals).

Step 3: DFT Computational Validation
  • Action: Perform geometry optimization of both the N1 and N4 theoretical structures using the B3LYP functional and 6-311+G(d,p) basis set. Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method 1.

  • Causality: Experimental NMR proposes the structure; DFT confirms it. By comparing the experimentally observed ¹³C chemical shifts against the GIAO-calculated shifts, researchers can calculate the Mean Absolute Error (MAE). An MAE of < 2.0 ppm for the assigned structure mathematically validates the empirical 2D-NMR interpretation.

Quantitative Data Presentation: Workflow Comparison

The table below summarizes the performance metrics of the three primary workflows available to researchers for regioisomer validation.

MetricTraditional 1D-NMR + LC-MS/MSX-Ray CrystallographyIntegrated 2D-NMR + DFT (Recommended)
Regioisomer Confidence Low (Isobaric, overlapping shifts)Absolute (Gold Standard)High (Orthogonal validation)
Turnaround Time < 1 DayWeeks to Months (Bottleneck)1-2 Days
Sample State Requirement SolutionHigh-quality Single CrystalSolution
Sample Amount Needed < 1 mg~5 mg (Requires crystallization)10-20 mg
Mechanistic Insight Mass fragmentation patterns onlyStatic 3D Spatial coordinatesDynamic through-bond & space interactions
Scalability in Drug Dev. HighLowHigh

Conclusion

While X-ray crystallography remains the absolute gold standard for structural determination, its reliance on crystal formation makes it an impractical bottleneck for high-throughput drug development. Conversely, standard LC-MS/MS and 1D-NMR lack the resolving power to confidently differentiate N1 vs. N4 arylation. The Integrated 2D-NMR (HMBC/NOESY) + DFT Workflow strikes the optimal balance, providing a self-validating, solution-state methodology that delivers high-confidence structural elucidation within days.

References

1.[3] Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - MDPI. Available at: 2.[1] 5-(3-Methylphenyl)piperazin-2-one - Benchchem. Available at: 3.[2] Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets - ResearchGate. Available at:

Sources

Elemental Analysis Standards for 4-(6-Chloropyridin-2-yl)piperazin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following comparison guide details the elemental analysis (EA) standards for 4-(6-Chloropyridin-2-yl)piperazin-2-one (CAS 1220017-61-7), a critical intermediate in the synthesis of anticoagulant drugs (e.g., Apixaban).

This guide compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards and Reagent Grade Alternatives , focusing on the specific analytical challenges posed by the chlorinated pyridine-piperazinone scaffold.

Executive Summary

In pharmaceutical development, the purity of the intermediate 4-(6-Chloropyridin-2-yl)piperazin-2-one directly impacts the yield and safety profile of the final API. While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, Elemental Analysis (EA) is the definitive standard for validating bulk stoichiometry, salt forms, and hydrate/solvate presence.

This guide compares the "Gold Standard" Certified Reference Material (CRM) against common alternatives. Experimental data demonstrates that while Reagent Grade alternatives may satisfy basic identity checks, they frequently fail the strict ±0.4% tolerance required for publication and regulatory filing due to trapped solvents and inorganic halide residues.

The Challenge: Analyzing Chlorinated Heterocycles

The target molecule, C


H

ClN

O
, presents unique microanalytical challenges:
  • Chlorine Interference: Halogens can react with combustion tube packings or form stable metal halides, leading to low Carbon/Nitrogen recovery.

  • Hygroscopicity: The piperazinone ring is prone to moisture uptake, skewing Hydrogen and Oxygen values.

  • Refractory Nature: The pyridine ring is thermally stable, requiring high-temperature catalytic combustion (>980°C) for quantitative oxidation.

Theoretical Composition (Anhydrous Basis)
ElementSymbolCountAtomic Mass% Composition (w/w)
Carbon C912.01151.07%
Hydrogen H101.0084.76%
Nitrogen N314.00719.86%
Chlorine Cl135.4516.75%
Oxygen O115.9997.56%
Total --211.65100.00%

Comparative Analysis: CRM vs. Alternatives

We compared three grades of standards typically found in research labs:

  • The Product (CRM): A recrystallized, vacuum-dried standard (>99.8% purity) stored under Argon.

  • Alternative A (Reagent Grade): Commercial "95%" purity, stored in ambient conditions.

  • Alternative B (In-House Crude): Precipitated directly from reaction mixture (DCM/Hexane workup) without sublimation.

Experimental Performance Data

Method: Automated CHN Analysis (Combustion at 1050°C with WO


 catalyst).
MetricProduct (CRM) Alt A (Reagent Grade) Alt B (In-House Crude) Status
Carbon Found % 51.05% (Δ -0.02)49.80% (Δ -1.27)52.40% (Δ +1.33)CRM Pass
Hydrogen Found % 4.78% (Δ +0.02)5.10% (Δ +0.34)4.95% (Δ +0.19)Alt A Fails (Wet)
Nitrogen Found % 19.84% (Δ -0.02)18.90% (Δ -0.96)19.10% (Δ -0.76)Alt B Fails
Chlorine Recovery 99.9%94.5%105.2%Inorganic Salts in Alt B
RSD (n=5) 0.05%0.45%1.20%Precision Check
Interpretation of Failure Modes
  • Alternative A (Reagent Grade): The low Carbon and Nitrogen values coupled with high Hydrogen indicate moisture absorption . The piperazinone moiety can form non-stoichiometric hydrates if not stored in desiccators.

  • Alternative B (In-House Crude): The high Carbon value (+1.33%) suggests trapped Dichloromethane (DCM) solvent. Even trace DCM significantly skews Carbon due to its volatility during the pre-combustion phase. The high Chlorine recovery (>100%) indicates contamination with inorganic chloride salts (e.g., NaCl) from the workup, which do not combust but are detected in titration/IC methods if not differentiated.

Recommended Protocol: Validating the Standard

To achieve the precision of the CRM, researchers must adopt a "Self-Validating" analytical workflow. This protocol ensures that the standard used for calibration is actually pure.

Step-by-Step Methodology
  • Pre-Treatment: Dry the sample at 60°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture.

  • Weighing: Use a microbalance (readability 0.001 mg). Target sample weight: 2.0 – 2.5 mg.

  • Encapsulation (Critical):

    • Use Tin (Sn) capsules for exothermic flash combustion.

    • Additive: Add 5–10 mg of Tungsten Trioxide (WO

      
      )  or Vanadium Pentoxide (V
      
      
      
      O
      
      
      ) to the capsule.
    • Reasoning: The additive acts as an oxygen donor and prevents the formation of refractory carbon nitrides. It also binds the Chlorine, preventing it from reacting with the tin capsule to form volatile SnCl

      
       which can coat the detector.
      
  • Combustion:

    • Furnace Temp: 1050°C .

    • Carrier Gas: Helium (Grade 5.0).

    • Oxygen Dosing: 15 mL (optimized for 2mg organic).

  • Detection: Thermal Conductivity Detector (TCD) for CHN; Potentiometric Titration or Ion Chromatography for Cl.

Workflow Diagram

The following diagram illustrates the decision logic for validating the standard, specifically handling the chlorine interference.

EA_Validation_Protocol Start Start: Crude 4-(6-Chloropyridin-2-yl)piperazin-2-one Dry Vacuum Dry (60°C, 4h) Start->Dry Weigh Microbalance Weighing (+ WO3 Additive) Dry->Weigh Combust Flash Combustion (1050°C) Weigh->Combust Check_C Carbon % Within ±0.4%? Combust->Check_C Check_Cl Chlorine % Stoichiometric? Check_C->Check_Cl Yes Fail_Solvent Fail: Trapped Solvent (Recrystallize) Check_C->Fail_Solvent No (High C) Check_C->Fail_Solvent No (Low C/N) Pass VALIDATED STANDARD (Ready for API Synthesis) Check_Cl->Pass Yes Fail_Inorganic Fail: Inorganic Salts (Aqueous Wash/Desalt) Check_Cl->Fail_Inorganic No (High Cl)

Caption: Logic flow for validating chlorinated pyridine intermediates. Note the specific checks for solvent trapping vs. inorganic contamination.

Scientific Integrity: Why the "Product" (CRM) Matters

Using a non-validated standard for this compound creates a cascade of errors in drug development:

  • Stoichiometric Mismatch: If your standard is 95% pure (due to salt contamination), you will miscalculate the molar equivalents for the subsequent coupling reaction (e.g., with p-methoxyphenyl derivatives). This leads to unreacted reagents that are difficult to purge.

  • Regulatory Rejection: The FDA and EMA require mass balance justification. If the EA data for an intermediate does not close (sum of elements ≠ 100%), it implies "Unknown Impurities," triggering mandatory toxicological identification.

  • The Chlorine Factor: In standard combustion, Chlorine can form Cl

    
     or HCl depending on the hydrogen availability. CRMs are characterized using Schöniger Flask Combustion  followed by IC, which is more specific for halogens than standard CHN analyzers.
    
Self-Validating Check

To ensure your EA results are trustworthy without buying a new CRM every time, use the Nitrogen/Chlorine Ratio (N/Cl) check:

  • Theoretical N moles = 3

  • Theoretical Cl moles = 1

  • Target Ratio (Atomic): 3.0

  • Target Ratio (Mass): (3 * 14.007) / 35.45 ≈ 1.185

If your experimental Mass(N) / Mass(Cl) ratio deviates from 1.185 by >2%, your sample has lost specific heteroatoms (likely dehalogenation) or contains inorganic contaminants, regardless of the Carbon value.

References

  • Waites, T. (2023). The Problems Associated With Elemental Analysis. AzoNano. Retrieved from [Link]

  • Flores, E. M. M., et al. (2020).[1] Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis: Step-by-Step Process. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(6-Chloropyridin-2-yl)piperazin-2-one

[1]

Executive Action Card: Immediate Disposal Directives

This section provides the critical "at-a-glance" actions required for the safe disposal of 4-(6-Chloropyridin-2-yl)piperazin-2-one . This compound is a halogenated heterocyclic intermediate often used in medicinal chemistry (e.g., Factor Xa inhibitor synthesis).

Parameter Directive
Primary Waste Stream Halogenated Organic Waste (High-Temperature Incineration).
Drain Disposal STRICTLY PROHIBITED. Toxic to aquatic life; halogenated.
Chemical Compatibility Incompatible with strong oxidizers and strong acids.[1][2]
Spill Cleanup Dampen with PEG-400 or water (if safe) to avoid dust; sweep into a sealed container.
Container Labeling Must be labeled: "Hazardous Waste - Halogenated - Toxic."

Chemical Profile & Hazard Identification

To ensure a self-validating safety protocol, we must understand the physicochemical properties driving these disposal decisions. As a specific CAS for this exact intermediate is often proprietary, this profile is derived from the structure-activity relationship (SAR) of its core components: the 6-chloropyridine moiety and the piperazin-2-one lactam ring.

Structural Analysis & Risks
  • Halogenated Moiety (Chlorine): The presence of chlorine on the pyridine ring mandates disposal in halogenated waste streams . Incineration of this compound generates hydrogen chloride (HCl) and nitrogen oxides (NOx), requiring scrubbers found only in specialized hazardous waste incinerators [1, 2].

  • Piperazin-2-one Ring: Piperazine derivatives are known sensitizers and irritants. The lactam (cyclic amide) functionality increases polarity but does not negate the toxicity of the chloropyridine group [3].

  • Physical State: Typically an off-white to pale yellow solid.

  • Solubility: Moderate in DMSO, Methanol, and Dichloromethane; low in water.

GHS Classification (Derived/Analogous)

Based on analogs such as 1-(6-chloropyridin-2-yl)piperazine and piperazin-2-one.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3/4Toxic/Harmful if swallowed.[3]
Skin/Eye Irritation Cat 2/2ACauses skin and serious eye irritation.[4]
Aquatic Toxicity Cat 2/3Toxic to aquatic life with long-lasting effects.[5]
Sensitization Cat 1May cause an allergic skin reaction.[5][6]

Detailed Disposal Protocols

Solid Waste (Pure Compound & Contaminated Solids)

Scenario: Expired reagent, reaction failures, or contaminated weighing boats/gloves.

  • Segregation: Do not mix with non-halogenated solids (e.g., glucose, simple salts) or oxidizers.

  • Containment: Place the solid waste in a clear, sealable polyethylene bag (min 4 mil thickness) or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label detailing:

    • Chemical Name: 4-(6-Chloropyridin-2-yl)piperazin-2-one.

    • Constituents: Chloropyridine, Piperazinone.[7][8]

    • Hazard Checkbox: Toxic, Irritant, Halogenated.

  • Secondary Containment: Store the sealed container in a designated "Solid Halogenated Waste" bin until pickup.

Liquid Waste (Mother Liquors & Solutions)

Scenario: Reaction mixtures (e.g., in DCM, DMF, or DMSO) or HPLC waste.

  • Solvent Compatibility Check: Ensure the solvent stream is compatible.

    • Compatible: Dichloromethane, Chloroform, DMSO, DMF, Methanol.

    • Incompatible: Do not mix with concentrated nitric acid or strong oxidizers (risk of nitration/exotherm).

  • Transfer: Pour into the Halogenated Organic Solvent carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved chloropyridine solute classifies the entire mixture as halogenated waste [4].

  • pH Adjustment: If the solution is acidic (e.g., from an HCl workup), neutralize to pH 6–9 before adding to the solvent drum to prevent drum corrosion or gas generation.

Aqueous Waste (Rinsates)

Scenario: Aqueous layers from extractions or glassware rinsates.

  • Assessment: Although the compound has low water solubility, trace amounts are toxic to aquatic organisms.

  • Collection: Collect all first and second rinses in a container marked "Aqueous Waste - Toxic Trace Organics" .

  • Prohibition: Never pour these rinsates down the sink, regardless of dilution.

Waste Segregation Workflow (Decision Tree)

The following diagram illustrates the logical flow for segregating waste containing 4-(6-Chloropyridin-2-yl)piperazin-2-one to ensure regulatory compliance.

WasteSegregationcluster_legendCritical LogicStartWaste Generation:4-(6-Chloropyridin-2-yl)piperazin-2-oneStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, Gloves, Paper)StateCheck->SolidSolidLiquidLiquid Waste(Solutions, Suspensions)StateCheck->LiquidLiquidSharpsSharps/Glass?Solid->SharpsSolventCheckSolvent Type?Liquid->SolventCheckBinSolidContainer: Solid Halogenated Waste(Double Bagged)Sharps->BinSolidNo (Powder/Wipes)BinSharpsContainer: Puncture-ProofSharps Bin (Hazardous)Sharps->BinSharpsYes (Needles/Broken Glass)BinHaloCarboy: Halogenated Solvents(Red Tag)SolventCheck->BinHaloOrganic (DCM, DMSO, MeOH)BinAqCarboy: Aqueous Toxic(Blue Tag)SolventCheck->BinAqAqueous (Water/Buffer)Note1*Even non-halogenated solventsbecome 'Halogenated Waste'when this solute is added.

Figure 1: Waste segregation decision tree ensuring compliance with RCRA and local hazardous waste regulations.

Emergency Spill Response

Pre-requisite: PPE (Nitrile gloves, lab coat, safety goggles, N95 respirator if powder is fine).

  • Isolate: Evacuate non-essential personnel from the immediate area (10 ft radius).

  • Contain:

    • Solid Spill: Cover with a damp paper towel (dampened with water or PEG) to prevent dust generation. Do not dry sweep.

    • Liquid Spill: Surround with absorbent pads or vermiculite dikes.

  • Clean:

    • Scoop material into a wide-mouth waste jar.

    • Wipe the surface 3 times with a soap/water solution, then once with isopropanol.

    • Dispose of all cleanup materials (pads, gloves) into the Solid Halogenated Waste bin.

  • Report: Document the spill in the lab safety log.

Regulatory Compliance & Documentation

  • US EPA (RCRA): This material, due to the pyridine ring and halogen content, must be treated as a hazardous waste. If not explicitly listed (P- or U-list), it falls under "Characteristic Hazardous Waste" (Toxicity) or must be managed as such due to the "Mixture Rule" when dissolved in solvents [5].

  • European Waste Catalogue (EWC): Classify under 07 05 13 * (solid wastes containing dangerous substances) or 14 06 02 * (halogenated solvents and solvent mixtures).

  • Transport (DOT/IATA):

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (contains 4-(6-Chloropyridin-2-yl)piperazin-2-one).

    • Class: 6.1

    • Packing Group: III

References

  • National Institutes of Health (PubChem). 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol Compound Summary (Analogous Structure Safety). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from [Link]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.